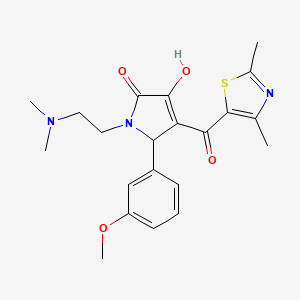
1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule notable for its diverse structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H23N3O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural diversity includes a pyrrole ring, a thiazole moiety, and various functional groups that contribute to its biological activity .
Key Features
- Pyrrol-2(5H)-one core structure : This five-membered ring is crucial for the compound's reactivity and interaction with biological targets.
- Dimethylaminoethyl group : Enhances solubility and may influence pharmacokinetics.
- Thiazole and phenolic components : These groups are often associated with antimicrobial and anticancer activities.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to possess potent cytotoxic effects against various cancer cell lines .
Case Study: Antitumor Efficacy
A study on thiazole derivatives revealed that certain compounds demonstrated IC50 values as low as 0.12 μM against human CEM cells . This suggests that the thiazole component in our compound may also contribute to similar anticancer effects.
Antimicrobial Activity
The thiazole moiety is well-documented for its antimicrobial properties. Compounds containing this structure have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Comparative Table of Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-(2-(dimethylamino)ethyl)-... | Salmonella typhi | 15-19 |
| 1-(2-(dimethylamino)ethyl)-... | E. coli | 15-19 |
| Thiazole Derivative A | Staphylococcus aureus | 16 |
| Thiazole Derivative B | C. albicans | Moderate |
Neuroprotective Effects
Some studies suggest that compounds with pyrrole and thiazole structures may exhibit neuroprotective properties. The mechanism could involve modulation of neurotransmitter systems or antioxidant activity .
Mechanism Insights
- Antioxidant Activity : Compounds similar to our target have been shown to scavenge free radicals, potentially protecting neuronal cells from oxidative stress.
- Neurotransmitter Modulation : Certain derivatives may influence dopamine or serotonin pathways, which are crucial in neurodegenerative conditions.
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions, including:
- Formation of the pyrrole ring : Utilizing precursors that can cyclize under acidic or basic conditions.
- Thiazole incorporation : Achieved through condensation reactions involving thioketones or thioamides.
- Functional group modifications : Such as alkylation with dimethylaminoethyl groups.
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-12-20(29-13(2)22-12)18(25)16-17(14-7-6-8-15(11-14)28-5)24(10-9-23(3)4)21(27)19(16)26/h6-8,11,17,26H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJQIZPQPAYGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)CCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














